Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate
Description
This compound is a triazolopyridine derivative featuring:
- A trifluoromethyl group at the 8-position of the triazolopyridine core, enhancing metabolic stability and lipophilicity.
- A carbamoyl benzoate ester at the 4-position, which may act as a prodrug moiety or influence target binding.
Properties
IUPAC Name |
methyl 4-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3/c1-27-16(26)11-6-4-10(5-7-11)15(25)21-9-13-22-23-14-12(17(18,19)20)3-2-8-24(13)14/h2-8H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTZKPYVRZVLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the core triazolopyridine structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent functionalization introduces the trifluoromethyl group and the carbamoylbenzoate moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use amines or alcohols as nucleophiles.
Major Products Formed:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate has been studied for its efficacy against a range of bacterial and fungal pathogens.
- Case Study : In vitro studies have shown that similar triazole derivatives demonstrate significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating infections caused by resistant strains .
Anticancer Properties
The triazolo-pyridine scaffold is recognized for its potential anticancer activity. Compounds with this structure can inhibit specific pathways involved in tumor growth and metastasis.
- Case Study : Research has demonstrated that derivatives of triazolo-pyridines can inhibit cancer cell proliferation by targeting phosphodiesterases (PDEs), which are implicated in cancer progression . The methyl carbamoyl group may enhance the compound's ability to penetrate cellular membranes, increasing its effectiveness.
Cognitive Enhancement
Compounds that modulate phosphodiesterase activity can influence cognitive functions such as memory and learning. This compound may serve as a lead compound for developing cognitive enhancers.
- Research Insight : PDE4D inhibitors have been shown to improve cognitive functions in animal models, indicating that similar compounds could be effective in treating cognitive impairments associated with neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
| Structural Feature | Activity | Notes |
|---|---|---|
| Triazole Ring | Antimicrobial | Essential for biological activity against pathogens |
| Trifluoromethyl Group | Increased lipophilicity | Enhances membrane permeability |
| Carbamoyl Group | Potentially increases solubility | May improve bioavailability |
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the triazole ring.
- Introduction of the trifluoromethyl group.
- Coupling with the benzoate moiety.
The compound's molecular formula is , with a molecular weight of approximately 368.31 g/mol .
Mechanism of Action
The mechanism by which Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's interaction with these targets can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence describes 4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenyl benzoate (13), a triazolopyridazine derivative. Key differences include:
Key Observations:
Structural Divergence : The triazolopyridine core in the target compound differs from the pyridazine ring in Compound 12. Pyridazines generally exhibit altered electronic properties and binding affinities compared to pyridines.
Functional Group Impact : The trifluoromethyl group in the target compound may confer greater metabolic resistance than the methyl group in Compound 13.
Synthetic Complexity : The target compound’s carbamoyl benzoate ester likely requires multi-step synthesis (e.g., coupling reagents for carbamate formation), whereas Compound 13 employs a straightforward benzoylation.
Research Findings and Limitations
- Gaps in Evidence: No data on the target compound’s solubility, stability, or biological activity is available.
- Hypothetical Comparisons: Based on analogous triazolopyridine derivatives, the trifluoromethyl group may enhance target selectivity (e.g., kinase inhibition) compared to non-fluorinated analogs. The carbamoyl benzoate could improve cell permeability relative to free carboxylic acids.
Biological Activity
Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a trifluoromethyl group and a triazole-pyridine moiety, which are known for their biological activities. The molecular formula is with a molecular weight of approximately 358.31 g/mol.
Biological Activity Overview
Research has indicated that compounds containing triazole and pyridine derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound have been explored in several studies.
In Vitro Studies
- Cytotoxicity : In vitro studies have demonstrated that related compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from triazolo-pyridazine derivatives showed IC50 values ranging from 1.06 μM to 2.73 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
- Kinase Inhibition : The compound's potential as a kinase inhibitor has also been investigated. Triazolo derivatives have shown to inhibit c-Met kinase activity effectively, which is crucial in cancer progression . The IC50 values for some derivatives were comparable to established inhibitors like Foretinib.
The mechanism of action for this compound may involve the induction of apoptosis in cancer cells and cell cycle arrest at the G0/G1 phase. This is supported by studies that indicate significant changes in cell cycle distribution upon treatment with related triazole compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the trifluoromethyl group enhances the compound's potency. Modifications in the pyridine and triazole moieties can significantly affect the biological activity, suggesting a need for further optimization to enhance efficacy .
Case Studies
- Cytotoxicity Assessment : A study evaluated several triazolo derivatives for their cytotoxicity against human cancer cell lines using the MTT assay. Compounds exhibiting IC50 values below 5 μM were considered potent candidates for further development .
- Kinase Activity : Another research focused on the inhibitory effect of triazolo derivatives on c-Met kinase in vitro. The findings revealed that certain derivatives had IC50 values in the low micromolar range, indicating promising therapeutic potential .
Data Tables
| Compound | Cell Line | IC50 (μM) | Kinase Inhibition |
|---|---|---|---|
| Compound A | A549 | 1.06 ± 0.16 | Yes |
| Compound B | MCF-7 | 1.23 ± 0.18 | Yes |
| Compound C | HeLa | 2.73 ± 0.33 | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
